Pyridoxine

Overview

Description

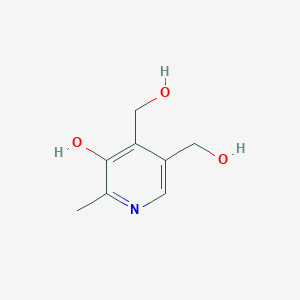

Pyridoxine, commonly known as vitamin B6, is a water-soluble vitamin that plays a crucial role in various biological functions. It is one of the six vitamers of vitamin B6, which also includes pyridoxal, pyridoxamine, and their phosphorylated derivatives. This compound is essential for the metabolism of amino acids, carbohydrates, and lipids, and it is involved in the synthesis of neurotransmitters, hemoglobin, and nucleic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The industrial synthesis of pyridoxine typically involves the condensation of cyanoacetamide with 1,3-dicarbonyl compounds. This method, developed in the mid-20th century, has been refined over the years to increase yield and reduce costs. The process involves the formation of 1,3-oxazole derivatives, which undergo diene condensation to form pyridine bases. These intermediates are then converted into this compound through catalytic hydrogenation .

Industrial Production Methods: this compound hydrochloride is the main commercial form of vitamin B6. It is produced by several pharmaceutical companies worldwide, including those in the United States, Switzerland, Japan, and Germany. The industrial production process involves the use of symmetric ethylene derivatives as dienophiles, which react with substituted oxazoles to form this compound intermediates. These intermediates are then subjected to catalytic hydrogenation to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Pyridoxine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with metal ions to form complexes, which have been studied for their potential biological activities .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to pyridoxal using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: this compound can be reduced to pyridoxamine using reducing agents like sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Major Products:

Oxidation: Pyridoxal

Reduction: Pyridoxamine

Substitution: Various substituted this compound derivatives, depending on the nucleophile used.

Scientific Research Applications

Pyridoxine has a wide range of scientific research applications in chemistry, biology, medicine, and industry:

Biology: this compound is essential for the biosynthesis of neurotransmitters and the metabolism of amino acids.

Medicine: this compound is used to treat and prevent vitamin B6 deficiency, sideroblastic anemia, this compound-dependent epilepsy, and certain metabolic disorders.

Industry: this compound is used in the fortification of food products and dietary supplements.

Mechanism of Action

Pyridoxine is part of the vitamin B6 group, which includes pyridoxal and pyridoxamine. These compounds share similar structures and functions but differ in their specific roles and activities:

Pyridoxal: Involved in the synthesis of neurotransmitters and the metabolism of amino acids.

Pyridoxamine: Plays a role in the metabolism of amino acids and the synthesis of nucleic acids.

Uniqueness of this compound: this compound is unique in its ability to be converted into pyridoxal 5’-phosphate, the active coenzyme form that participates in a wide range of biochemical reactions. Its stability and availability in various dietary sources make it an essential nutrient for human health .

Comparison with Similar Compounds

- Pyridoxal

- Pyridoxamine

- Pyridoxal 5’-phosphate

- Pyridoxamine 5’-phosphate

Pyridoxine’s versatility and essential role in numerous biological processes underscore its importance in both health and disease management. Its applications in scientific research continue to expand, highlighting its potential in various fields.

Biological Activity

Pyridoxine, commonly known as Vitamin B6, is a water-soluble vitamin that plays a crucial role in numerous biological processes within the human body. This article explores the biological activity of this compound, its mechanisms of action, clinical applications, and relevant research findings.

Overview of this compound

This compound is one of the three main forms of Vitamin B6, along with pyridoxal and pyridoxamine. It is primarily involved in amino acid metabolism, neurotransmitter synthesis, and the regulation of homocysteine levels. The active form of this compound is pyridoxal 5'-phosphate (PLP), which serves as a coenzyme in various enzymatic reactions.

This compound exerts its biological effects through several mechanisms:

- Amino Acid Metabolism : PLP is essential for transamination reactions, where amino groups are transferred between amino acids and keto acids. This process is vital for amino acid synthesis and degradation.

- Neurotransmitter Synthesis : this compound is crucial for synthesizing neurotransmitters such as serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA) from their respective precursors .

- Glycogenolysis : It plays a role in glycogen metabolism by facilitating the conversion of glycogen to glucose .

1. Vitamin B6 Deficiency

Vitamin B6 deficiency can lead to various health issues, including:

- Neurological Disorders : Symptoms may include irritability, depression, and confusion due to impaired neurotransmitter synthesis.

- Dermatological Issues : Deficiency can result in seborrheic dermatitis and cheilosis .

2. Clinical Uses

This compound is used therapeutically in several conditions:

- Nausea and Vomiting in Pregnancy : It is often combined with doxylamine to alleviate symptoms associated with morning sickness .

- Isoniazid-Induced Peripheral Neuropathy : this compound supplementation is recommended to prevent neuropathy caused by isoniazid treatment for tuberculosis .

Research Findings

Recent studies have highlighted the complex role of this compound in health:

- Cellular Metabolism : Research indicates that this compound influences cellular metabolism significantly by regulating enzyme activity associated with PLP .

- Toxicity Concerns : High doses of this compound have been linked to potential toxicity, particularly in patients with specific genetic disorders such as primary hyperoxaluria type 1 (PH1), where excessive supplementation can exacerbate kidney crystal formation .

Table 1: Summary of this compound Functions

| Function | Description |

|---|---|

| Amino Acid Metabolism | Coenzyme for transamination reactions |

| Neurotransmitter Synthesis | Precursor for serotonin, dopamine, GABA |

| Glycogenolysis | Facilitates conversion of glycogen to glucose |

| Immune Function | Supports immune response through metabolic pathways |

Table 2: Clinical Applications of this compound

| Condition | Application |

|---|---|

| Vitamin B6 Deficiency | Supplementation to restore normal levels |

| Nausea and Vomiting in Pregnancy | Combined with doxylamine (Diclectin) |

| Isoniazid-Induced Peripheral Neuropathy | Preventive supplementation |

Case Study 1: this compound Supplementation in Pregnant Women

A randomized controlled trial demonstrated that supplementation with this compound significantly reduced the incidence of nausea and vomiting during pregnancy compared to placebo groups. The study highlighted the safety and efficacy of this compound when used in conjunction with doxylamine.

Case Study 2: Toxicity in PH1 Patients

In a cohort study involving patients with primary hyperoxaluria type 1, high doses of this compound were found to correlate with increased kidney stone formation. This finding underscores the importance of monitoring this compound levels in susceptible populations.

Properties

IUPAC Name |

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFQODAHGAHPFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65-23-6 (Parent) | |

| Record name | Pyridoxine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1040792 | |

| Record name | Pyridoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless or white solid; [HSDB] White powder; [Sigma-Aldrich MSDS] | |

| Record name | 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridoxine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17042 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 g dissolves in about 4.5 ml water, 90 ml alcohol; sol in propylene glycol; sparingly sol in acetone; insol in ether, chloroform, Soluble in alc, acetone; slightly soluble in other organic solvents., In water, 2.2X10+5 mg/l, temp not specified. | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000006 [mmHg] | |

| Record name | Pyridoxine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17042 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

BRAIN GABA PRODN BEGAN TO RISE 7.5 MIN AFTER IP ADMIN OF 10 MG PYRIDOXINE HYDROCHLORIDE & CONTINUED FOR 40 MIN, THEN DECLINED., NUTRITIONAL NEED FOR VITAMIN B6 IS BASED ON ITS COENZYME FUNCTION IN AN UNUSUALLY LARGE NUMBER OF METABOLIC REACTIONS. ... REQUIRED IN METABOLISM OF AMINO ACIDS, FATS & CARBOHYDRATES & FOR SYNTHESIS OF PHYSIOLOGIC REGULATORS SUCH AS NOREPINEPHRINE, SEROTONIN & HISTAMINE., PYRIDOXAL PHOSPHATE IS INVOLVED IN SEVERAL METABOLIC TRANSFORMATIONS OF AMINO ACIDS INCLUDING DECARBOXYLATION, TRANSAMINATION, & RACEMIZATION, AS WELL AS ENZYMATIC STEPS IN METABOLISM OF SULFUR-CONTAINING & HYDROXY AMINO ACIDS. /PYRIDOXINE/, PYRIDOXINE ... IS AN ESSENTIAL PART OF THE ENZYME GLYCOGEN PHOSPHORYLASE. /PYRIDOXINE/ | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Platelets or thick, birefringent rods from alcohol + acetone, PLATES FROM ALCOHOL, ACETONE, COLORLESS OR WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER, White to practically white crystals or crystalline powder., Colorless-white platelets | |

CAS No. |

58-56-0, 12001-77-3 | |

| Record name | Pyridoxine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin B6, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012001773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68Y4CF58BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyridoxine hydrochloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 °C | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.